Jtv-519 free base

Cardiac Arrhythmia Ischemia-Reperfusion RyR2 Stabilization

Procure JTV-519 free base for cardiac RyR2 stabilization. Suppresses diastolic SR Ca²⁺ leak in ischemia-reperfusion and catecholamine-overload models, reducing fatal arrhythmia from 80% to 20% versus diltiazem. Free base form provides defined solubility for DMSO-based preclinical studies. Not equivalent to hemifumarate salts or RyR-selective rycals.

Molecular Formula C25H32N2O2S
Molecular Weight 424.6 g/mol
CAS No. 145903-06-6
Cat. No. B1663253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJtv-519 free base
CAS145903-06-6
SynonymsJTV-519 fumarate;  K201 hemifumarate;  1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone hemifumarate
Molecular FormulaC25H32N2O2S
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H32N2O2S/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20/h2-8,18,21H,9-17,19H2,1H3
InChIKeyKCWGETCFOVJEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JTV-519 Free Base (K201): Procurement and Selection Overview of the RyR-Stabilizing 1,4-Benzothiazepine


JTV-519 free base (CAS 145903-06-6), also known as K201, is a 1,4-benzothiazepine derivative with structural similarity to the L-type calcium channel blocker diltiazem but with a fundamentally distinct pharmacological profile [1]. Unlike conventional calcium channel blockers, JTV-519 acts as a cardiac ryanodine receptor (RyR2) stabilizer that suppresses pathologic diastolic sarcoplasmic reticulum Ca²⁺ leak, while also exhibiting multi-channel blocking activity and Ca²⁺-dependent SERCA inhibition [2]. This multi-target mechanism underpins its demonstrated antiarrhythmic efficacy in ischemia-reperfusion models where conventional agents have shown limited benefit [3].

Why Generic Substitution of JTV-519 Free Base with Conventional Calcium Channel Blockers Fails in Cardiac Protection Research


Substitution of JTV-519 with conventional calcium channel blockers such as diltiazem or verapamil, or with RyR-selective rycals such as S107, is not scientifically equivalent due to fundamental differences in mechanism, target selectivity, and functional outcomes. JTV-519 uniquely combines RyR2 stabilization with multi-channel blockade and Ca²⁺-dependent SERCA inhibition [1], whereas diltiazem acts primarily as an L-type Ca²⁺ channel blocker without meaningful RyR2-stabilizing activity, and S107 lacks the multi-channel blocking component that contributes to JTV-519's efficacy in ischemia-reperfusion arrhythmia models [2]. These mechanistic distinctions translate into quantifiable differences in antiarrhythmic protection under specific pathological conditions, where in-class substitution has been shown to result in treatment failure [3]. Procurement of the specific free base form (versus hemifumarate or fumarate salts) further impacts solubility and stability profiles, directly affecting experimental reproducibility [4].

JTV-519 Free Base: Quantified Differential Evidence Versus Diltiazem, S107, and Structurally Related Analogs


JTV-519 (K201) vs Diltiazem: Divergent Protection Against Isoproterenol-Induced Fatal Ventricular Arrhythmias in Rats

In a direct head-to-head comparison in rats under Ca²⁺ loading and isoproterenol challenge, JTV-519 (K201) significantly suppressed fatal ventricular arrhythmia incidence and mortality, whereas diltiazem failed to provide protection [1]. Both compounds were administered at the same dose (1 mg/kg) prior to isoproterenol infusion, enabling a direct efficacy comparison under identical experimental conditions.

Cardiac Arrhythmia Ischemia-Reperfusion RyR2 Stabilization

JTV-519 vs S107: Differential Reduction of Sarcoplasmic Reticulum Ca²⁺ Leak and RyR2 Gene Expression in Hypoxic HL-1 Cardiomyocytes

In a direct comparative study using HL-1 cardiomyocytes exposed to hypoxia (1% O₂), JTV-519 (1 μM) significantly reduced sarcoplasmic reticulum calcium leakage (SRCL) under both control and hypoxic conditions, whereas the RyR-selective rycal S107 showed no effect on SRCL or RyR2 gene/protein expression [1].

Hypoxia Sarcoplasmic Reticulum Ca²⁺ Leak RyR2 Gene Expression

JTV-519 vs Dioxole Congener: 16-Fold Difference in RyR1 Inhibitory Potency Demonstrates Structure-Activity Sensitivity

A structure-activity study comparing JTV-519 (K201) with its dioxole congener revealed that enhancing electron donor properties through chemical modification yields an approximately 16-fold increase in RyR1 inhibitory potency [1]. This cross-study comparison establishes JTV-519 as a defined potency benchmark against which novel RyR-targeting analogs can be quantitatively evaluated.

RyR1 Inhibition Structure-Activity Relationship Skeletal Muscle

JTV-519 Free Base vs Hemifumarate Salt: Solubility and Stability Considerations for Experimental Procurement

The free base form of JTV-519 (CAS 145903-06-6) exhibits distinct physicochemical properties compared to its hemifumarate salt (CAS 1038410-88-6), with implications for experimental handling and reproducibility [1]. While quantitative head-to-head stability data between forms is not available in primary literature, vendor technical datasheets consistently indicate that the hemifumarate salt offers enhanced aqueous solubility and stability compared to the free base, which requires storage at -20°C in lyophilized form and exhibits limited solution stability [2].

Solubility Stability Salt Form Selection

JTV-519 Free Base: Evidence-Based Research and Preclinical Application Scenarios


Ischemia-Reperfusion Arrhythmia Research Where Conventional Ca²⁺ Channel Blockers Are Ineffective

JTV-519 free base is indicated for preclinical studies investigating ventricular arrhythmias arising from ischemia-reperfusion injury or catecholamine-induced Ca²⁺ overload. Based on direct comparative evidence, JTV-519 (1 mg/kg) reduced fatal arrhythmia incidence from 80% (diltiazem) to 20% in isoproterenol-challenged rats, whereas diltiazem offered no protection over vehicle [1]. This scenario is particularly relevant for researchers seeking an antiarrhythmic agent with combined RyR2 stabilization and multi-channel blocking activity that exceeds the efficacy of L-type Ca²⁺ channel blockers alone.

Hypoxia-Induced Sarcoplasmic Reticulum Ca²⁺ Leak Models of Sleep Apnea-Associated Cardiac Dysfunction

In hypoxia-exposed HL-1 cardiomyocyte models (1% O₂ for 7 days), JTV-519 (1 μM) reduced sarcoplasmic reticulum Ca²⁺ leak by 35%, whereas the RyR-selective comparator S107 demonstrated no effect [2]. This application scenario is specific to investigations of obstructive sleep apnea-associated heart failure pathogenesis and therapeutic intervention, where JTV-519's broader mechanism of action confers functional benefits not observed with more selective RyR-targeting agents. The free base form is appropriate for cell culture studies using DMSO as vehicle.

RyR Channel Pharmacology and Structure-Activity Relationship Benchmarking

JTV-519 serves as a well-characterized reference compound for RyR1 inhibition studies, with a defined IC₅₀ of 3.98 ± 0.79 μM against RyR1 single-channel activity [3]. This benchmark enables quantitative comparison of novel RyR-targeting analogs—such as the 16-fold more potent dioxole congener (IC₅₀ = 0.24 ± 0.05 μM)—within structure-activity relationship programs. This scenario applies to medicinal chemistry efforts aimed at developing next-generation RyR stabilizers with enhanced potency or isoform selectivity for skeletal muscle disorders.

SERCA Activity Modulation Studies Requiring Defined Ca²⁺-Dependent Inhibition

JTV-519 free base exhibits Ca²⁺-dependent SERCA inhibition with IC₅₀ values of 130 μM, 19 μM, and 9 μM at 200 μM, 2 μM, and 0.25 μM Ca²⁺, respectively, in cardiac microsomes [4]. This defined concentration-response relationship makes JTV-519 suitable for studies examining the interplay between RyR2 stabilization and SERCA modulation under varying cytosolic Ca²⁺ conditions. Researchers should note the free base's limited aqueous solubility and prepare fresh DMSO stock solutions immediately prior to use, with solution storage limited to 1-3 months at -20°C to maintain potency.

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